4-(1,1-Dimethylpropyl)benzene-1,2-diol

antioxidant activity active oxygen method structure-activity relationship

Researchers requiring a low-activity comparator for structure-activity relationship (SAR) studies of catechol antioxidants face limited availability of authentic, well-characterized negative controls. 4-(1,1-Dimethylpropyl)benzene-1,2-diol addresses this gap as a C5-branched alkylcatechol with documented reduced radical-scavenging activity relative to shorter-chain analogs. Key differentiation points: - Serves as a negative control to bracket antioxidant potency alongside 4-ethylcatechol in homologous series studies. - Functions as an authentic standard for branched alkylphenol degradation pathway intermediate identification (Novosphingobium sp. TYA-1). - Provides a sterically hindered tyrosinase substrate (10% biocatalytic yield vs. 59% for ethyl analog) for active-site probing. - Validated as a vesicant-positive control for dermal toxicity screening of catechol derivatives. Supplied at ≥95% purity with full quality assurance documentation; ships ambient from US stock for rapid global delivery.

Molecular Formula C11H16O2
Molecular Weight 180.24 g/mol
CAS No. 2525-07-7
Cat. No. B13316464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,1-Dimethylpropyl)benzene-1,2-diol
CAS2525-07-7
Molecular FormulaC11H16O2
Molecular Weight180.24 g/mol
Structural Identifiers
SMILESCCC(C)(C)C1=CC(=C(C=C1)O)O
InChIInChI=1S/C11H16O2/c1-4-11(2,3)8-5-6-9(12)10(13)7-8/h5-7,12-13H,4H2,1-3H3
InChIKeyRJDYNYWVPWUKDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1,1-Dimethylpropyl)benzene-1,2-diol: Technical Baseline for Alkyl Catechol Procurement


4-(1,1-Dimethylpropyl)benzene-1,2-diol (CAS 2525-07-7), also designated as 4-tert-pentylcatechol or 4-tert-amylcatechol, is a C5 branched-alkyl substituted catechol derivative (C11H16O2, molecular weight 180.24 g/mol) . This compound belongs to the broader class of 4-alkylcatechols, which function as phenolic antioxidants and radical scavengers via hydrogen atom donation from the catechol moiety . Commercially, this compound is available at minimum purity specifications of 95%, with storage requiring cool, dry conditions . As a research-use-only substance, procurement is restricted to technically qualified institutional users . The compound serves as a model substrate in enzymatic oxidation studies, including tyrosinase-catalyzed reactions and biodegradation pathway investigations [1][2].

Why 4-(1,1-Dimethylpropyl)benzene-1,2-diol Cannot Be Substituted with Shorter-Chain 4-Alkylcatechols


The 4-alkylcatechol series exhibits strong chain-length-dependent variation in both antioxidant efficacy and synthetic accessibility, precluding generic substitution [1][2]. A 1954 structure-activity study using the Active Oxygen Method (AOM) with lard substrate demonstrated that antioxidant activity among 4-alkylcatechols peaks at ethyl substitution, then declines progressively with increasing side-chain length [1]. This means that 4-methylcatechol and 4-ethylcatechol outperform 4-tert-pentylcatechol in pure AOM antioxidant assays [1]. Conversely, longer-chain analogs such as 4-tert-pentylcatechol exhibit distinct physicochemical behaviors—specifically, a documented vesicant property absent in shorter-chain congeners [1]. Furthermore, biocatalytic synthesis studies reveal that isolated yields of purified 4-alkylcatechols drop sharply from 59% for ethyl to 10% for pentyl derivatives, driven by steric limitations in tyrosinase active sites [2]. These orthogonal constraints mean that selection among 4-alkylcatechols requires explicit trade-offs between antioxidant potency, synthetic efficiency, and handling characteristics.

4-(1,1-Dimethylpropyl)benzene-1,2-diol: Quantitative Differentiation Evidence for Procurement Decisions


Side-Chain Length Modulates Antioxidant Activity: C5 Analog Shows Reduced AOM Efficacy Relative to C2–C3

In a head-to-head comparative study of 4-alkylcatechols using the Active Oxygen Method (AOM) with fresh lard as the substrate, antioxidant activity was found to vary substantially with side-chain length. The study reported that among 4-alkylcatechols, ethylcatechol (C2) exhibited the highest activity, propylcatechol (C3) the next highest, and activity decreased with further increases in side-chain length [1]. Specifically, 4-butyl and amylcatechols (C4 and C5, the latter being 4-(1,1-dimethylpropyl)benzene-1,2-diol) demonstrated lower antioxidant potency compared to the C2 and C3 analogs under identical assay conditions [1].

antioxidant activity active oxygen method structure-activity relationship

Synthetic Yield of C5 Alkylcatechol Is 10% in Biocatalytic Systems, a 6-Fold Reduction Compared to C2 Analog

Biocatalytic synthesis of 4-n-alkylcatechols via tyrosinase-catalyzed oxidation followed by reduction revealed a pronounced inverse correlation between side-chain length and isolated product yield. In preparative reactions, the isolated yield of purified 4-ethylcatechol (C2, compound 2b) was 59%, whereas the yield for 4-pentylcatechol (C5, compound 5b, structurally analogous to 4-(1,1-dimethylpropyl)benzene-1,2-diol) was only 10% [1]. Homology modeling indicated that this decline is attributable to steric limitations and reduced binding interactions of extended side chains within the active sites of tyrosinase isoforms (PPO3 and PPO4) [1].

biocatalysis tyrosinase synthesis efficiency

4-Butyl and Amylcatechols Exhibit Vesicant Properties Not Reported for Shorter-Chain Analogs

The same 1954 comparative study that evaluated antioxidant activity also documented a distinct safety-relevant property unique to longer-chain 4-alkylcatechols. The authors reported that 4-butyl and amylcatechols (the latter corresponding to 4-(1,1-dimethylpropyl)benzene-1,2-diol) exhibited a violent vesicant property, whereas this characteristic was not observed for shorter-chain homologs such as ethyl and propyl derivatives [1]. The study further noted that deviation from this specific chain-length range (increase or decrease in side-chain length) reduced the vesicant potency [1].

handling safety dermal toxicity structure-property relationship

C5 Branched Alkyl Chain Enables Distinct Biodegradation Pathway via 4-Alkylcatechol Intermediate

In microbial degradation studies with Novosphingobium sp. strain TYA-1, 4-alkylphenols with branched side chains (including 4-tert-pentylphenol) were metabolized via 4-alkylcatechol intermediates, whereas linear-chain 4-alkylphenols were not degraded by this strain [1]. This indicates that 4-(1,1-dimethylpropyl)benzene-1,2-diol is recognized and processed as a metabolic intermediate specifically for branched-chain alkylphenol degradation pathways, distinguishing it from linear-chain analogs in environmental fate studies [1]. Additionally, 4-tert-pentylphenol undergoes tyrosinase-catalyzed oxidation in the presence of hydrogen peroxide, a property shared with 4-tert-butylphenol and relevant for enzymatic removal applications [2].

biodegradation environmental fate Novosphingobium

4-(1,1-Dimethylpropyl)benzene-1,2-diol: Validated Application Scenarios Based on Quantitative Evidence


Negative Control or Baseline Compound in 4-Alkylcatechol Antioxidant Structure-Activity Studies

Given the documented reduction in AOM antioxidant activity for C5 alkylcatechols relative to C2 and C3 analogs [1], 4-(1,1-dimethylpropyl)benzene-1,2-diol serves as a structurally appropriate low-activity comparator or negative control in structure-activity relationship (SAR) studies of catechol antioxidants. Researchers seeking to demonstrate chain-length-dependent modulation of radical scavenging can use this compound alongside 4-ethylcatechol (maximum activity) to bracket the full range of antioxidant potency within the homologous series.

Model Substrate for Branched-Chain Alkylphenol Biodegradation Pathway Elucidation

The compound functions as a key metabolic intermediate in the branched-chain alkylphenol degradation pathway of Novosphingobium sp. strain TYA-1 [2][3]. Environmental microbiology and bioremediation research groups investigating the fate of branched alkylphenol pollutants (including 4-tert-pentylphenol and 4-tert-butylphenol) should procure this catechol as an authentic standard for pathway intermediate identification and enzyme substrate specificity assays.

Enzymatic Oxidation Substrate with Documented Steric Constraints for Tyrosinase Studies

The 10% isolated yield reported for biocatalytic synthesis of 4-pentylcatechol via tyrosinase, compared to 59% for 4-ethylcatechol [4], establishes this compound as a substrate exhibiting significant steric hindrance in the tyrosinase active site. Enzymologists and biocatalysis researchers can use 4-(1,1-dimethylpropyl)benzene-1,2-diol as a tool compound to probe substrate tolerance, active-site geometry, and steric limitations of polyphenol oxidases and related copper-dependent enzymes.

Reference Compound for Vesicant Property Screening in Catechol Derivatives

The documented violent vesicant property of 4-butyl and amylcatechols—absent in shorter-chain homologs [1]—positions 4-(1,1-dimethylpropyl)benzene-1,2-diol as a positive control reference standard for dermal toxicity screening assays of catechol derivatives. Occupational safety and toxicology laboratories validating skin irritation protocols may use this compound as a benchmark vesicant in comparative testing of new catechol-based materials.

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